molecular formula C12H7F2NO3 B6388310 5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261618-63-6

5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388310
CAS No.: 1261618-63-6
M. Wt: 251.18 g/mol
InChI Key: BKANRYABOPODJS-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 2,3-difluorobenzaldehyde with isonicotinic acid under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyisonicotinic acid moiety may also play a role in its activity by interacting with different pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyisonicotinic acid: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    5-(2,3-Dichlorophenyl)-2-hydroxyisonicotinic acid: Similar structure but with chlorine atoms instead of fluorine, leading to variations in reactivity and activity.

Uniqueness

The presence of the difluorophenyl group in 5-(2,3-Difluorophenyl)-2-hydroxyisonicotinic acid imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2,3-difluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-9-3-1-2-6(11(9)14)8-5-15-10(16)4-7(8)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKANRYABOPODJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687348
Record name 5-(2,3-Difluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261618-63-6
Record name 5-(2,3-Difluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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